molecular formula C6H14ClNOS B13611657 2-(Morpholin-2-yl)ethane-1-thiolhydrochloride

2-(Morpholin-2-yl)ethane-1-thiolhydrochloride

Cat. No.: B13611657
M. Wt: 183.70 g/mol
InChI Key: WCLZKAAQFUTBCP-UHFFFAOYSA-N
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Description

2-(Morpholin-2-yl)ethane-1-thiolhydrochloride is a chemical compound that features a morpholine ring attached to an ethane-1-thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-2-yl)ethane-1-thiolhydrochloride typically involves the reaction of morpholine derivatives with ethane-1-thiol under specific conditions. One common method involves the use of 1,2-amino alcohols and their derivatives as starting materials. These compounds undergo a sequence of coupling, cyclization, and reduction reactions to form the desired morpholine derivatives . The reaction conditions often include the use of transition metal catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for efficiency, cost-effectiveness, and scalability. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-2-yl)ethane-1-thiolhydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a wide range of morpholine derivatives with different functional groups.

Scientific Research Applications

2-(Morpholin-2-yl)ethane-1-thiolhydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Morpholin-2-yl)ethane-1-thiolhydrochloride involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The morpholine ring can also interact with various receptors and enzymes, modulating their activity. These interactions can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Morpholin-2-yl)ethane-1-thiolhydrochloride is unique due to the presence of both a morpholine ring and a thiol group. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C6H14ClNOS

Molecular Weight

183.70 g/mol

IUPAC Name

2-morpholin-2-ylethanethiol;hydrochloride

InChI

InChI=1S/C6H13NOS.ClH/c9-4-1-6-5-7-2-3-8-6;/h6-7,9H,1-5H2;1H

InChI Key

WCLZKAAQFUTBCP-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)CCS.Cl

Origin of Product

United States

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